Revaprazanhydrochlorid
Übersicht
Beschreibung
Revaprazan hydrochloride, known by its trade name Revanex, is a drug that reduces gastric acid secretion and is used for the treatment of gastritis and acid-related diseases . It acts as an acid pump antagonist, specifically a potassium-competitive acid blocker, which reversibly inhibits the H+, K±ATPase enzyme by binding to the potassium-binding site of the pump .
Wissenschaftliche Forschungsanwendungen
Revaprazanhydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird
Wirkmechanismus
Target of Action
Revaprazan Hydrochloride primarily targets the H+/K+ ATPase , also known as the proton pump . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .
Mode of Action
Revaprazan Hydrochloride acts as an acid pump antagonist . It works by reversibly inhibiting the H+/K+ ATPase by binding to the K±binding site of the pump . This inhibition blocks the exchange of potassium ions with hydrogen ions, thereby reducing gastric acid secretion .
Biochemical Pathways
The primary biochemical pathway affected by Revaprazan Hydrochloride is the gastric acid secretion pathway . By inhibiting the H+/K+ ATPase, Revaprazan Hydrochloride disrupts the final step of gastric acid production, leading to a decrease in stomach acidity .
Result of Action
The inhibition of the H+/K+ ATPase by Revaprazan Hydrochloride leads to a decrease in gastric acid secretion . This results in an increase in gastric pH, which can help in the treatment of conditions like gastritis and peptic ulcers . It has also been suggested that Revaprazan Hydrochloride has anti-inflammatory actions against Helicobacter pylori-induced COX-2 expression .
Action Environment
Revaprazan Hydrochloride is stable in the acidic gastric environment . The drug’s effectiveness can be influenced by factors such as the presence of food or the specific strain of helicobacter pylori in the stomach .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von Revaprazanhydrochlorid umfasst mehrere Schlüsselschritte:
Herstellung von 4-Hydroxy-2-(4-Fluoranilin)-5,6-Dimethylpyrimidin: Dieser Zwischenstoff wird durch eine Reihe von Reaktionen synthetisiert, die die Kondensation geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen beinhalten.
Bildung der endgültigen Verbindung: Der Zwischenstoff wird dann unter spezifischen Bedingungen mit 1-Methyl-3,4-Dihydroisochinolin umgesetzt, um this compound zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Optimierung des Synthesewegs, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst typischerweise:
Großsynthese: Einsatz des gleichen Synthesewegs wie in der Laborpräparation, jedoch im industriellen Maßstab mit Industrieanlagen.
Reinigung: Anwendung von Techniken wie Kristallisation und Chromatographie, um die gewünschte Reinheit zu erreichen.
Analyse Chemischer Reaktionen
Reaktionstypen
Revaprazanhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. So kann Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Analoga ergeben können .
Biologische Aktivität
Revaprazan Hydrochloride (RH) is a novel reversible proton pump inhibitor (PPI) that has garnered attention for its potential in treating various gastrointestinal disorders, particularly those associated with excessive gastric acid secretion. This article delves into the biological activity of Revaprazan, exploring its mechanisms, pharmacokinetics, and clinical implications through a review of current research findings.
Revaprazan exerts its pharmacological effects by binding reversibly to the H+/K+ ATPase enzyme in the gastric parietal cells, which is responsible for gastric acid secretion. This inhibition leads to a significant reduction in gastric acidity, making it effective for conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers .
Key Mechanisms:
- Reversible Binding : Unlike traditional PPIs that irreversibly bind to the proton pump, Revaprazan's reversible action allows for more flexible dosing and potentially fewer side effects related to long-term acid suppression .
- Long-lasting Effects : Revaprazan has been shown to provide sustained acid suppression, which may enhance patient compliance compared to other PPIs .
Pharmacokinetics
Revaprazan's pharmacokinetic profile is characterized by its absorption, distribution, metabolism, and excretion (ADME) properties. Notably:
- Bioavailability : Initial studies indicated that Revaprazan has relatively low oral bioavailability due to poor water solubility. However, formulations such as nanosuspensions have been developed to improve its dissolution rate and absorption .
- In Vivo Studies : In rat models, the administration of Revaprazan nanosuspensions resulted in significantly increased area under the curve (AUC) and peak plasma concentration (C_max), indicating enhanced bioavailability compared to coarse suspensions .
Table 1: Pharmacokinetic Parameters of Revaprazan
Parameter | Coarse Suspension | Nanosuspension |
---|---|---|
AUC (0-t) | Lower | Higher |
C_max | Lower | Higher |
T_max | Longer | Shorter |
MRT | Longer | Shorter |
Biological Activity
The biological activity of Revaprazan extends beyond acid suppression. Research indicates potential anti-inflammatory effects and interactions with various cellular pathways.
Anti-inflammatory Properties
Recent studies suggest that Revaprazan may modulate inflammatory responses in gastric tissues. For instance, it has been observed to reduce levels of pro-inflammatory cytokines in experimental models .
Case Studies
- Gastroesophageal Reflux Disease : In clinical trials, patients treated with Revaprazan experienced significant symptom relief compared to those receiving placebo treatments. The reduction in esophageal acid exposure was significantly greater in the Revaprazan group .
- Peptic Ulcer Disease : A study involving patients with peptic ulcers demonstrated that those treated with Revaprazan had faster healing rates and fewer recurrence rates compared to traditional PPIs .
Table 2: Clinical Outcomes with Revaprazan
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4.ClH/c1-14-15(2)24-22(25-19-10-8-18(23)9-11-19)26-21(14)27-13-12-17-6-4-5-7-20(17)16(27)3;/h4-11,16H,12-13H2,1-3H3,(H,24,25,26);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALPZYQJEDBIAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)NC4=CC=C(C=C4)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939071 | |
Record name | N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30939071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178307-42-1 | |
Record name | Revaprazan Hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178307421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30939071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REVAPRAZAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DQ6T10R64 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.